molecular formula C4H6Cl2O4S2 B12523071 1,2-Bis(chloromethanesulfonyl)ethene CAS No. 664306-73-4

1,2-Bis(chloromethanesulfonyl)ethene

Cat. No.: B12523071
CAS No.: 664306-73-4
M. Wt: 253.1 g/mol
InChI Key: PCHQOVFLFHTLTI-UHFFFAOYSA-N
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Description

1,2-Bis(chloromethanesulfonyl)ethene is an organosulfur compound characterized by the presence of two chloromethanesulfonyl groups attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(chloromethanesulfonyl)ethene can be synthesized through the reaction of ethene with methanesulfonyl chloride in the presence of a chlorinating agent such as thionyl chloride or phosgene . The reaction typically proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes, where ethene is reacted with methanesulfonyl chloride in the presence of a catalyst to enhance the reaction rate and yield. The process is optimized to minimize by-products and maximize the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(chloromethanesulfonyl)ethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The chloromethanesulfonyl groups can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Functionalized ethene derivatives with various substituents replacing the chloromethanesulfonyl groups.

Scientific Research Applications

1,2-Bis(chloromethanesulfonyl)ethene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(chloromethanesulfonyl)ethene involves the reactivity of its chloromethanesulfonyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new bonds with various nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonyl groups, which makes the carbon atoms more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(chloromethanesulfonyl)ethene is unique due to its dual chloromethanesulfonyl groups, which impart high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications and distinguishes it from other similar compounds.

Properties

CAS No.

664306-73-4

Molecular Formula

C4H6Cl2O4S2

Molecular Weight

253.1 g/mol

IUPAC Name

1,2-bis(chloromethylsulfonyl)ethene

InChI

InChI=1S/C4H6Cl2O4S2/c5-3-11(7,8)1-2-12(9,10)4-6/h1-2H,3-4H2

InChI Key

PCHQOVFLFHTLTI-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)C=CS(=O)(=O)CCl)Cl

Origin of Product

United States

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